1-(5-hydroxyhexyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione
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Overview
Description
1-(5-hydroxyhexyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione is a chemical compound that belongs to the class of xanthine derivatives It is structurally related to other well-known xanthines such as caffeine and theophylline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-hydroxyhexyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione typically involves the alkylation of xanthine derivatives. One common method involves the reaction of 3,7-dimethylxanthine with 5-bromohexanol under basic conditions to introduce the 5-hydroxyhexyl group. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-hydroxyhexyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or amines.
Scientific Research Applications
1-(5-hydroxyhexyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other xanthine derivatives.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurodegenerative disorders.
Industry: Used in the development of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of 1-(5-hydroxyhexyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with adenosine receptors in the central nervous system and peripheral tissues. By antagonizing these receptors, the compound can modulate various physiological processes, including vasodilation, bronchodilation, and neurotransmitter release. Additionally, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known stimulant that also antagonizes adenosine receptors.
Theophylline: Used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Pentoxifylline: Used to improve blood flow in patients with peripheral artery disease.
Uniqueness
1-(5-hydroxyhexyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theophylline, this compound has a longer hydroxyhexyl side chain, which may influence its binding affinity and selectivity for adenosine receptors and other molecular targets.
Properties
IUPAC Name |
1-(5-hydroxyhexyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-10,18H,4-7H2,1-3H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOHEOBOMDBWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N4O3+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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